![molecular formula C9H14F3NO2 B1456455 8-(2,2,2-Trifluoroethyl)-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 710350-66-6](/img/structure/B1456455.png)
8-(2,2,2-Trifluoroethyl)-1,4-dioxa-8-azaspiro[4.5]decane
Vue d'ensemble
Description
“8-(2,2,2-Trifluoroethyl)-1,4-dioxa-8-azaspiro[4.5]decane” is a chemical compound with the molecular formula C12H19F3O4 . It has an average mass of 284.272 Da and a monoisotopic mass of 284.123535 Da .
Synthesis Analysis
A convenient synthesis of new 8-oxa-2-azaspiro[4.5]decane from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane has been developed . This compound is promising for the production of important biologically active compounds .Molecular Structure Analysis
The molecular structure of “8-(2,2,2-Trifluoroethyl)-1,4-dioxa-8-azaspiro[4.5]decane” is complex, with a spirocyclic structure that includes oxygen and nitrogen atoms .Chemical Reactions Analysis
While specific chemical reactions involving “8-(2,2,2-Trifluoroethyl)-1,4-dioxa-8-azaspiro[4.5]decane” are not detailed in the search results, it’s worth noting that the compound’s synthesis involves reactions with tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane .Applications De Recherche Scientifique
-
Application in Lithium Metal Batteries
- Summary of Application : This compound is used in the formulation of electrolytes for lithium metal batteries . It’s part of the fluorinated solvents used in localized high-concentration electrolytes (LHCEs), which outperform traditional carbonate electrolytes in many aspects .
- Methods of Application : The compound is added to high-concentration electrolytes (HCEs) to enable the formation of LHCEs with high-concentration solvation structures . The diluent molecules surrounding the high-concentration clusters could accelerate or decelerate the anion decomposition through coparticipation of diluent decomposition in the electrode/electrolyte interphase (EEI) formation .
- Results or Outcomes : The use of this compound in LHCEs has been shown to improve the performance of different battery chemistries . The varied interphase features lead to significantly different battery performance .
-
Application in Non-Flammable Liquid Electrolytes for Safe Batteries
- Summary of Application : This compound is used in the formulation of non-flammable liquid electrolytes for safe batteries . It’s part of a non-flammable electrolyte comprising 1.0 M LiPF6 in PC: methyl(2,2,2-trifluoroethyl)carbonate (FEMC): DFDEC in a 3: 2: 5 volume ratio .
- Methods of Application : The compound is mixed with other components to create a non-flammable electrolyte .
- Results or Outcomes : Many non-flammable liquid electrolytes, including those using this compound, are shown to offer improved cycling stability and rate capability compared to conventional flammable liquid electrolytes .
-
Synthesis of Difluoroalkylated 2-Azaspiro[4.5]Decane Derivatives
- Summary of Application : This compound is used in the synthesis of difluoroalkylated 2-azaspiro[4.5]decanes .
- Methods of Application : The synthesis involves a copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate . The reaction undergoes a tandem radical addition and dearomatizing cyclization process .
- Results or Outcomes : The resultant products can be smoothly converted into a difluoroalkylated quinolinone and saturated spirocyclohexanone scaffold .
-
Non-Flammable Liquid Electrolytes for Safe Batteries
- Summary of Application : This compound is used in the formulation of non-flammable liquid electrolytes for safe batteries . It’s part of a non-flammable electrolyte comprising 1.0 M LiPF6 in PC: methyl(2,2,2-trifluoroethyl)carbonate (FEMC): DFDEC in a 3: 2: 5 volume ratio .
- Methods of Application : The compound is mixed with other components to create a non-flammable electrolyte .
- Results or Outcomes : Many non-flammable liquid electrolytes, including those using this compound, are shown to offer improved cycling stability and rate capability compared to conventional flammable liquid electrolytes .
-
Synthesis of Difluoroalkylated 2-Azaspiro[4.5]Decane Derivatives
- Summary of Application : This compound is used in the synthesis of difluoroalkylated 2-azaspiro[4.5]decanes .
- Methods of Application : The synthesis involves a copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate . The reaction undergoes a tandem radical addition and dearomatizing cyclization process .
- Results or Outcomes : The resultant products can be smoothly converted into a difluoroalkylated quinolinone and saturated spirocyclohexanone scaffold .
-
Non-Flammable Liquid Electrolytes for Safe Batteries
- Summary of Application : This compound is used in the formulation of non-flammable liquid electrolytes for safe batteries . It’s part of a non-flammable electrolyte comprising 1.0 M LiPF6 in PC: methyl(2,2,2-trifluoroethyl)carbonate (FEMC): DFDEC in a 3: 2: 5 volume ratio .
- Methods of Application : The compound is mixed with other components to create a non-flammable electrolyte .
- Results or Outcomes : Many non-flammable liquid electrolytes, including those using this compound, are shown to offer improved cycling stability and rate capability compared to conventional flammable liquid electrolytes .
Propriétés
IUPAC Name |
8-(2,2,2-trifluoroethyl)-1,4-dioxa-8-azaspiro[4.5]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3NO2/c10-9(11,12)7-13-3-1-8(2-4-13)14-5-6-15-8/h1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNIHCKHQRCLHDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2,2,2-Trifluoroethyl)-1,4-dioxa-8-azaspiro[4.5]decane | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

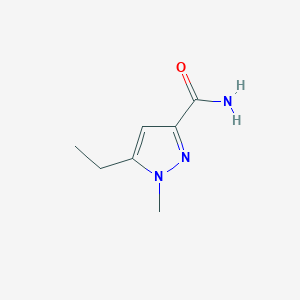
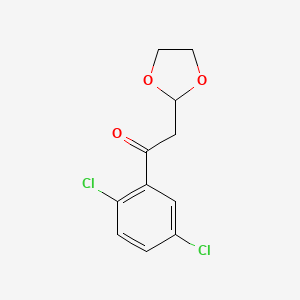
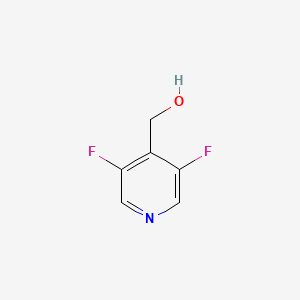
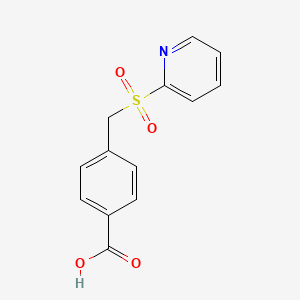
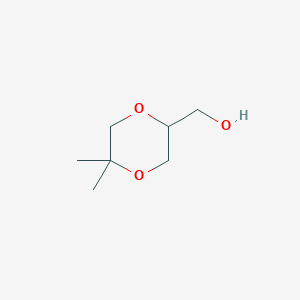
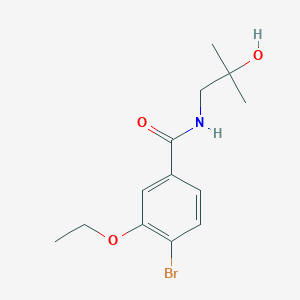
![5-(hydroxymethyl)-3-[[4-(morpholin-4-ylmethyl)-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one](/img/structure/B1456384.png)
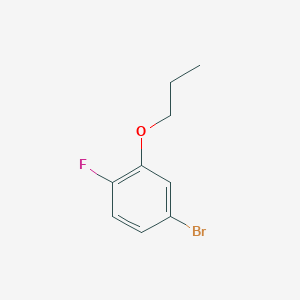
![Methyl 2-chlorobenzo[D]thiazole-5-carboxylate](/img/structure/B1456386.png)
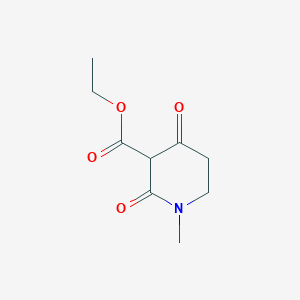
![2-[3-Fluoro-4-(2-methoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1456389.png)
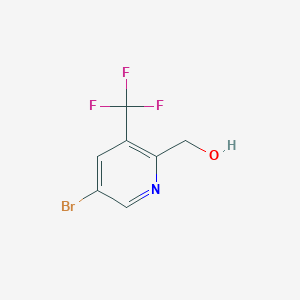
![Pyrazolo[1,5-A]pyrazine-3-carboxylic acid](/img/structure/B1456392.png)
